(S)-2-Amino-3-ethylpentanoic acid
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Overview
Description
(S)-2-Amino-3-ethylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a pentane chain with an ethyl substituent. This compound is chiral, meaning it has a specific three-dimensional arrangement, and the (S)-configuration denotes its stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-ethylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. Another method includes the resolution of racemic mixtures, where a racemic mixture of the compound is separated into its enantiomers.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution and fermentation processes are commonly employed to produce this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3-ethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Scientific Research Applications
(S)-2-Amino-3-ethylpentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The amino and carboxyl groups enable it to form peptide bonds, making it essential in protein synthesis. Additionally, its stereochemistry plays a crucial role in its biological activity and interactions with other molecules.
Comparison with Similar Compounds
®-2-Amino-3-ethylpentanoic acid: The enantiomer of (S)-2-Amino-3-ethylpentanoic acid with different stereochemistry.
2-Amino-3-methylpentanoic acid: A similar compound with a methyl substituent instead of an ethyl group.
2-Amino-3-ethylbutanoic acid: A compound with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an ethyl substituent, which influences its chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective processes.
Properties
IUPAC Name |
(2S)-2-amino-3-ethylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLUUORVBOXZGB-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435855 |
Source
|
Record name | (S)-2-Amino-3-ethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14328-49-5 |
Source
|
Record name | (S)-2-Amino-3-ethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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